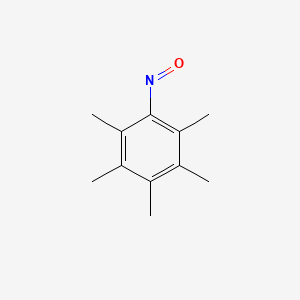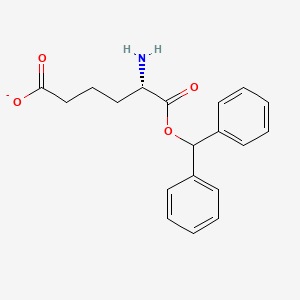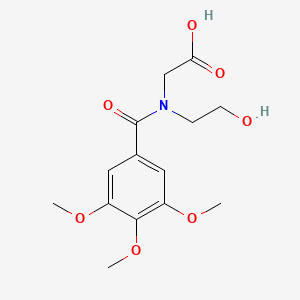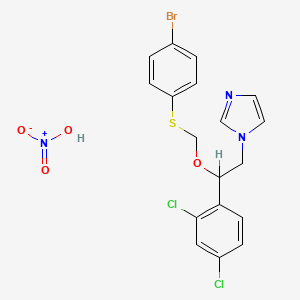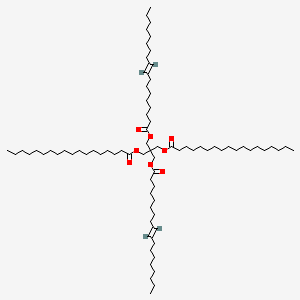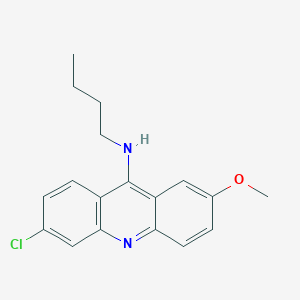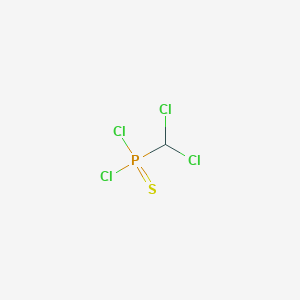
(Dichloromethyl)phosphonothioic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichloromethyl)phosphonothioic dichloride is a chemical compound with the molecular formula CH₃Cl₂PS. It is a member of the organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon and other elements. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
(Dichloromethyl)phosphonothioic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with methyl chloride (CH₃Cl) and sulfur (S) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under high pressure and temperature. The process is carefully monitored to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
(Dichloromethyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphonothioic compounds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically require catalysts like palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Oxidized products include phosphonic acids and their derivatives.
Reduction: Reduced products include simpler phosphonothioic compounds.
Substitution: Substituted products vary depending on the substituent used, such as alkyl or aryl phosphonothioic dichlorides.
科学研究应用
(Dichloromethyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
作用机制
The mechanism of action of (Dichloromethyl)phosphonothioic dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
Methylphosphonic dichloride (CH₃P(O)Cl₂): Similar in structure but contains an oxygen atom instead of sulfur.
Dichloromethylphosphine (CH₃PCl₂): Lacks the sulfur atom and has different reactivity.
Methylphosphonodichloridic acid (CH₃P(O)Cl₂): Another oxygen-containing analog.
Uniqueness
(Dichloromethyl)phosphonothioic dichloride is unique due to the presence of sulfur, which imparts different chemical properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications that its oxygen-containing counterparts may not be able to perform.
属性
CAS 编号 |
65275-25-4 |
|---|---|
分子式 |
CHCl4PS |
分子量 |
217.9 g/mol |
IUPAC 名称 |
dichloro-(dichloromethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CHCl4PS/c2-1(3)6(4,5)7/h1H |
InChI 键 |
SGEGXDAIJPANKH-UHFFFAOYSA-N |
规范 SMILES |
C(P(=S)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


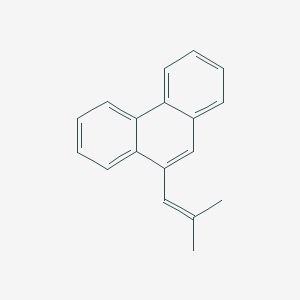

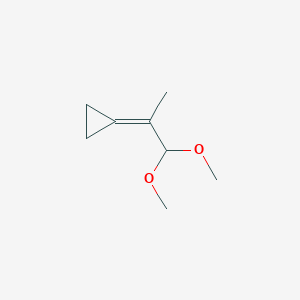
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
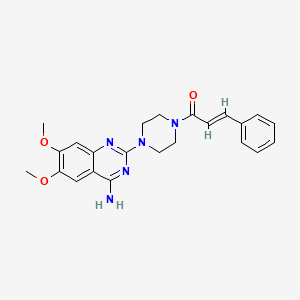
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
